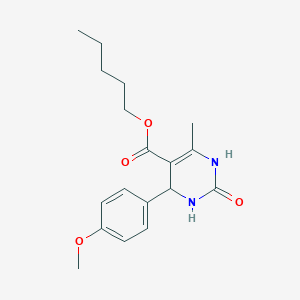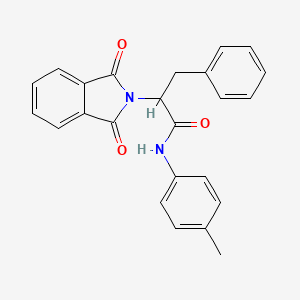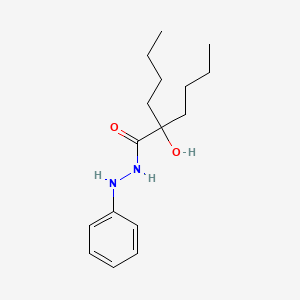![molecular formula C18H15N3O4 B11704191 (2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide](/img/structure/B11704191.png)
(2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-{2-[(4-メトキシフェニル)カルボニル]ヒドラジニリデン}-2H-クロメン-3-カルボキサミドは、ヒドラゾンおよびクロメン誘導体のクラスに属する合成有機化合物です。この化合物は、抗菌、抗がん、抗炎症特性など、潜在的な生物活性を持つため注目されています。
準備方法
合成経路と反応条件
(2E)-2-{2-[(4-メトキシフェニル)カルボニル]ヒドラジニリデン}-2H-クロメン-3-カルボキサミドの合成は、通常、4-メトキシベンゾイルヒドラジンと3-ホルミルクロモンの縮合反応によって行われます。この反応は、エタノールまたはメタノールなどの適切な溶媒の存在下、還流条件下で行われます。反応混合物を加熱してヒドラゾン結合の形成を促進し、目的の生成物が得られます。
ステップ1: 4-メトキシベンゾイルヒドラジンをエタノールに溶解します。
ステップ2: 溶液に3-ホルミルクロモンを加えます。
ステップ3: 反応混合物を数時間還流します。
ステップ4: 反応混合物を冷却し、沈殿した生成物をろ過します。
ステップ5: 生成物をエタノールから再結晶して精製します。
工業的生産方法
(2E)-2-{2-[(4-メトキシフェニル)カルボニル]ヒドラジニリデン}-2H-クロメン-3-カルボキサミドのラボ合成はよく文書化されていますが、工業的生産方法は、収率と純度を高めるために温度、圧力、溶媒の選択などの反応条件の最適化を伴う場合があります。さらに、工業プロセスは、効率性とスケーラビリティを向上させるために、連続フローリアクターと自動精製システムを取り入れる場合があります。
化学反応の分析
反応の種類
(2E)-2-{2-[(4-メトキシフェニル)カルボニル]ヒドラジニリデン}-2H-クロメン-3-カルボキサミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応する酸化物またはキノンを形成する可能性があります。
還元: 還元反応は、ヒドラゾン結合をヒドラジン誘導体に変換できます。
置換: 芳香環で求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が適切な条件下で使用されます。
生成される主な生成物
酸化: キノンと酸化物の生成。
還元: ヒドラジン誘導体の生成。
置換: 置換芳香族化合物の生成。
科学研究への応用
(2E)-2-{2-[(4-メトキシフェニル)カルボニル]ヒドラジニリデン}-2H-クロメン-3-カルボキサミドは、幅広い科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗がん活性について調査されています。
医学: 感染症やがんの治療のための潜在的な治療薬。
産業: 新しい材料や化学センサの開発に使用されます。
科学的研究の応用
(2E)-2-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
(2E)-2-{2-[(4-メトキシフェニル)カルボニル]ヒドラジニリデン}-2H-クロメン-3-カルボキサミドの作用機序は、さまざまな分子標的および経路との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を阻害し、所望の生物学的効果をもたらす可能性があります。例えば、その抗がん活性は、シグナル伝達経路の調節による細胞増殖の阻害とアポトーシスの誘導に起因する可能性があります。
類似化合物との比較
類似化合物
- (2E)-2-{2-[(4-クロロフェニル)カルボニル]ヒドラジニリデン}-2H-クロメン-3-カルボキサミド
- (2E)-2-{2-[(4-ニトロフェニル)カルボニル]ヒドラジニリデン}-2H-クロメン-3-カルボキサミド
- (2E)-2-{2-[(4-メチルフェニル)カルボニル]ヒドラジニリデン}-2H-クロメン-3-カルボキサミド
独自性
(2E)-2-{2-[(4-メトキシフェニル)カルボニル]ヒドラジニリデン}-2H-クロメン-3-カルボキサミドの独自性は、メトキシ基にあります。メトキシ基は、その化学反応性と生物活性を変化させる可能性があります。メトキシ基の存在は、化合物の生物学的標的との相互作用能力を高め、治療的用途における有効性を向上させる可能性があります。
特性
分子式 |
C18H15N3O4 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC名 |
(2E)-2-[(4-methoxybenzoyl)hydrazinylidene]chromene-3-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c1-24-13-8-6-11(7-9-13)17(23)20-21-18-14(16(19)22)10-12-4-2-3-5-15(12)25-18/h2-10H,1H3,(H2,19,22)(H,20,23)/b21-18+ |
InChIキー |
SUYZCPJCIOTLHK-DYTRJAOYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=CC=CC=C3O2)C(=O)N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11704135.png)

![2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11704142.png)

![2-methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11704152.png)


![3-methoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704173.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chlorobenzamide](/img/structure/B11704176.png)
![2-{[(4-phenoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11704180.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704186.png)
![ethyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11704199.png)
